[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate
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Overview
Description
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines azido, pyrimidinyl, oxolan, and benzoate groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the oxolan and pyrimidinyl intermediates, followed by the introduction of the azido group and the benzoate esterification. Common reagents used in these reactions include azides, pyrimidines, and benzoic acid derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azido and benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions. Its azido group allows for bioorthogonal labeling, enabling researchers to track and visualize biological processes in living cells.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in fields such as electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. The pyrimidinyl and benzoate moieties may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C23H30N6O7S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C23H30N6O7S/c1-4-10-28(11-5-2)37(33,34)17-8-6-16(7-9-17)22(31)35-14-19-18(26-27-24)12-20(36-19)29-13-15(3)21(30)25-23(29)32/h6-9,13,18-20H,4-5,10-12,14H2,1-3H3,(H,25,30,32) |
InChI Key |
UHBGDLYXDPXFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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